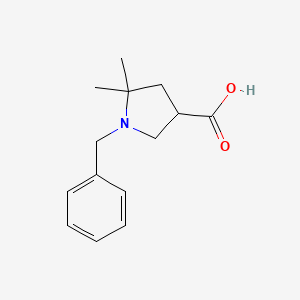
3-(4-Fluorophenyl)-3-(methylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-3-(methylamino)butanoic acid is an organic compound characterized by the presence of a fluorophenyl group, a methylamino group, and a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(methylamino)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and methylamine.
Formation of Intermediate: The 4-fluorobenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form 3-(4-Fluorophenyl)-3-(methylamino)butanol.
Oxidation: The alcohol group in 3-(4-Fluorophenyl)-3-(methylamino)butanol is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis steps efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluorophenyl)-3-(methylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Compounds with different substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenyl)-3-(methylamino)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Research: Researchers investigate its effects on biological systems and its potential as a biochemical probe.
Industrial Applications: It is used in the development of new industrial chemicals and processes.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenyl)-3-(methylamino)butanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-3-(methylamino)butanoic acid: Similar structure with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-3-(methylamino)butanoic acid: Similar structure with a bromine atom instead of fluorine.
3-(4-Methylphenyl)-3-(methylamino)butanoic acid: Similar structure with a methyl group instead of fluorine.
Uniqueness
3-(4-Fluorophenyl)-3-(methylamino)butanoic acid is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H14FNO2 |
|---|---|
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-3-(methylamino)butanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-11(13-2,7-10(14)15)8-3-5-9(12)6-4-8/h3-6,13H,7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
JJJBWIXDPGBFEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)(C1=CC=C(C=C1)F)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


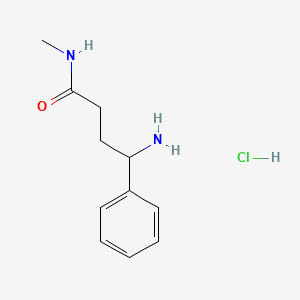
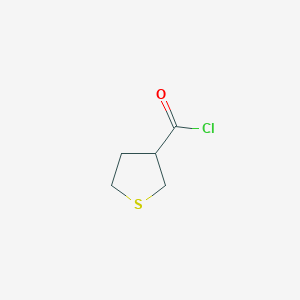
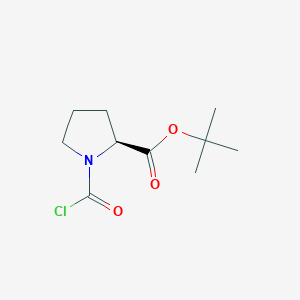
![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)
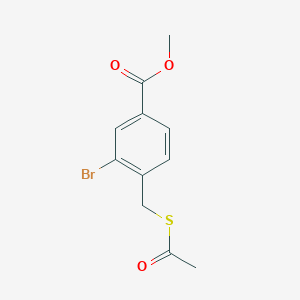
![Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B15314043.png)
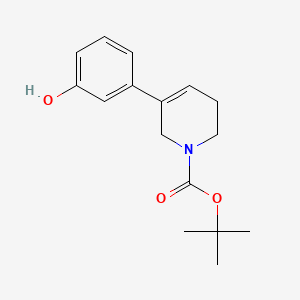
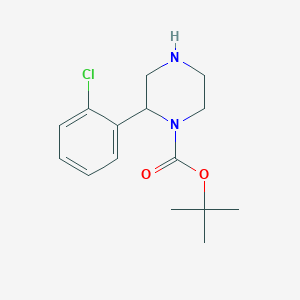
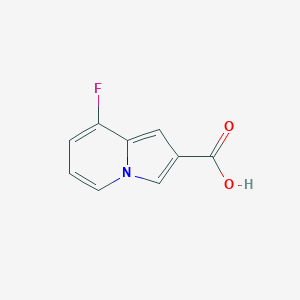
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)
![3-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B15314080.png)
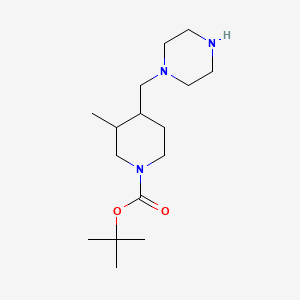
![3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B15314085.png)
